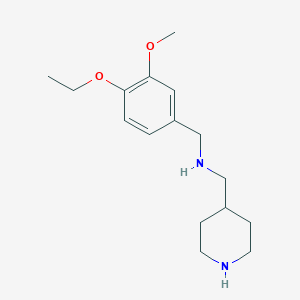![molecular formula C19H30N2O2 B262748 N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)
N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of pharmacological effects.
Mécanisme D'action
The mechanism of action of N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 involves activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 increases the production of cGMP, leading to its various pharmacological effects.
Biochemical and Physiological Effects
N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. One of the primary effects of this compound is vasodilation, which is mediated by the production of cGMP. Additionally, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been shown to have anti-inflammatory effects, which may be mediated by the inhibition of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating the expression of pro-inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 in laboratory experiments is its specificity for sGC activation. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the physiological effects of cGMP. Additionally, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been shown to be stable in biological fluids, making it suitable for in vivo experiments.
One limitation of using N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 in laboratory experiments is its relatively low potency compared to other sGC activators. This may limit its usefulness in certain applications, particularly those requiring high levels of cGMP activation. Additionally, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has a relatively short half-life, which may require frequent dosing in some experimental settings.
Orientations Futures
There are several potential future directions for research on N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272. One area of interest is the potential use of this compound in the treatment of pulmonary hypertension and other cardiovascular diseases. Additionally, there is growing interest in the use of sGC activators for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease. Further research is needed to fully understand the potential therapeutic applications of N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 and other sGC activators.
Méthodes De Synthèse
The synthesis of N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 involves several steps, including the reaction of tert-butylamine with 4-(bromomethyl)phenol to form 4-(tert-butylamino)methylphenol. This intermediate is then reacted with cyclohexylamine and chloroacetyl chloride to form N-cyclohexyl-N-[(4-tert-butylphenyl)methyl]glycine ethyl ester. Finally, this compound is hydrolyzed to form N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272.
Applications De Recherche Scientifique
N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have vasodilatory effects, which can be useful in the treatment of conditions such as pulmonary hypertension and erectile dysfunction. Additionally, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been shown to have anti-inflammatory effects, which may be useful in the treatment of conditions such as asthma and chronic obstructive pulmonary disease.
Propriétés
Nom du produit |
N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide |
|---|---|
Formule moléculaire |
C19H30N2O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
N-tert-butyl-2-[4-[(cyclohexylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)21-18(22)14-23-17-11-9-15(10-12-17)13-20-16-7-5-4-6-8-16/h9-12,16,20H,4-8,13-14H2,1-3H3,(H,21,22) |
Clé InChI |
HSBUCNJULPTVCH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCCC2 |
SMILES canonique |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)
![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol](/img/structure/B262669.png)

![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)
![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)


![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262678.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B262680.png)
![N-(2-furylmethyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262681.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262685.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)